Ethyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate is an organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to the benzene ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate typically involves the esterification of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(benzyloxy)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzyloxy group may also contribute to binding interactions with target molecules.
Comparison with Similar Compounds
Ethyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate can be compared with other benzoate esters and trifluoromethyl-substituted compounds:
Ethyl 2-(benzyloxy)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 2-(trifluoromethyl)benzoate: Lacks the benzyloxy group, affecting its potential interactions and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
Properties
Molecular Formula |
C17H15F3O3 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
ethyl 2-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C17H15F3O3/c1-2-22-16(21)14-10-13(17(18,19)20)8-9-15(14)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
LJBJMRWNDXNVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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